Dihydrochlorure de pyrithioxine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pyrithioxin dihydrochloride has been extensively studied for its therapeutic potential in various fields:

Mécanisme D'action

Pyrithioxin dihydrochloride exerts its effects by crossing the blood-brain barrier and regulating the signaling pathways of various neurotransmitters, including acetylcholine, gamma-aminobutyric acid, and N-methyl-D-aspartate . It also acts as an antioxidant and anti-inflammatory agent, reducing plasma viscosity and improving cerebral blood flow .

Similar Compounds:

Pyridoxine (Vitamin B6): The parent compound of pyrithioxin dihydrochloride.

Emoxypine: Another antioxidant and neuroprotective agent.

Pirisudanol: Used for cognitive enhancement.

Sulbutiamine: A synthetic derivative of thiamine with cognitive-enhancing properties.

Uniqueness: Pyrithioxin dihydrochloride is unique due to its disulfide linkage, which allows it to cross the blood-brain barrier and exert its effects on brain function. Its dual action as an antioxidant and anti-inflammatory agent further distinguishes it from other similar compounds .

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Pyrithioxin dihydrochloride plays a significant role in biochemical reactions, particularly in the regulation of glucose-6-phosphate dehydrogenase (G6PDH) activity. This enzyme is crucial for the pentose phosphate pathway, which is essential for cellular redox balance and biosynthesis of nucleotides . Pyrithioxin dihydrochloride increases the activity of G6PDH, thereby enhancing the flux of glucose to the d-arabitol biosynthesis pathway . Additionally, it interacts with other enzymes such as alcohol dehydrogenase, where it inhibits its activity, leading to increased production of d-arabitol .

Cellular Effects

Pyrithioxin dihydrochloride has notable effects on various cell types and cellular processes. It influences cell function by regulating signaling pathways of neurotransmitters, including acetylcholine, γ-aminobutyric acid, and N-methyl-D-aspartate . Pyrithioxin dihydrochloride also acts as an antioxidant and anti-inflammatory agent, reducing plasma viscosity and improving cognitive functions . In yeast cells, it has been shown to increase d-arabitol production by enhancing G6PDH activity .

Molecular Mechanism

At the molecular level, Pyrithioxin dihydrochloride exerts its effects through several mechanisms. It binds to and activates G6PDH, increasing the flux of glucose to the pentose phosphate pathway . This activation leads to enhanced production of d-arabitol and other metabolites. Pyrithioxin dihydrochloride also inhibits alcohol dehydrogenase, reducing the loss of glucose to the ethanol biosynthesis pathway . These interactions result in increased availability of glucose for other biosynthetic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyrithioxin dihydrochloride have been observed to change over time. The compound is stable under standard storage conditions but may degrade under extreme conditions such as high temperature and light exposure . Long-term studies have shown that Pyrithioxin dihydrochloride maintains its efficacy in enhancing G6PDH activity and d-arabitol production over extended periods . Its stability and activity may decrease with prolonged exposure to adverse conditions.

Dosage Effects in Animal Models

The effects of Pyrithioxin dihydrochloride vary with different dosages in animal models. In studies involving postnatal hypoxia, Pyrithioxin dihydrochloride demonstrated preventive and therapeutic effects on learning deficits at specific dosages . Higher doses of the compound have been associated with toxic effects, including gastrointestinal disturbances and behavioral changes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Pyrithioxin dihydrochloride is involved in several metabolic pathways, primarily through its interaction with G6PDH. By enhancing G6PDH activity, Pyrithioxin dihydrochloride increases the flux of glucose to the pentose phosphate pathway, leading to the production of d-arabitol and other metabolites . This regulation of metabolic flux is essential for maintaining cellular redox balance and supporting biosynthetic processes.

Transport and Distribution

Pyrithioxin dihydrochloride is transported and distributed within cells and tissues through various mechanisms. It crosses the blood-brain barrier, allowing it to exert its effects on brain function . The compound is also distributed to other tissues, where it interacts with enzymes and proteins to regulate metabolic processes . Its transport and distribution are influenced by factors such as membrane permeability and the presence of specific transporters.

Subcellular Localization

The subcellular localization of Pyrithioxin dihydrochloride plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as G6PDH and alcohol dehydrogenase . This localization is essential for its role in regulating metabolic pathways and enhancing the production of metabolites like d-arabitol. Post-translational modifications and targeting signals may also influence its localization to specific cellular compartments.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le dichlorhydrate de pyrithioxine est synthétisé en combinant deux molécules de pyridoxine par une liaison disulfure. La réaction implique l'oxydation de la pyridoxine en présence d'un agent oxydant approprié pour former le pont disulfure .

Méthodes de Production Industrielle : Dans les milieux industriels, le dichlorhydrate de pyrithioxine est produit en dissolvant la pyridoxine dans l'eau, suivie de l'ajout d'un agent oxydant pour former la liaison disulfure. Le composé résultant est ensuite purifié par des procédés de cristallisation et de filtration .

Analyse Des Réactions Chimiques

Types de Réactions : Le dichlorhydrate de pyrithioxine subit diverses réactions chimiques, notamment :

Oxydation : La formation du pont disulfure implique l'oxydation de la pyridoxine.

Réduction : Le pont disulfure peut être réduit à nouveau en pyridoxine à l'aide d'agents réducteurs.

Substitution : Le dichlorhydrate de pyrithioxine peut subir des réactions de substitution avec des nucléophiles.

Réactifs et Conditions Communs :

Agents oxydants : Utilisés pour la formation du pont disulfure.

Agents réducteurs : Utilisés pour briser le pont disulfure en pyridoxine.

Principaux Produits :

Pyridoxine : Formé par la réduction du dichlorhydrate de pyrithioxine.

4. Applications de la Recherche Scientifique

Le dichlorhydrate de pyrithioxine a été largement étudié pour son potentiel thérapeutique dans divers domaines :

Chimie : Utilisé comme réactif dans des dosages biochimiques.

Biologie : Étudié pour ses effets sur le métabolisme cellulaire et la régulation des neurotransmetteurs.

Industrie : Employé dans la production de d-arabitol en améliorant l'activité de la glucose-6-phosphate déshydrogénase.

5. Mécanisme d'Action

Le dichlorhydrate de pyrithioxine exerce ses effets en traversant la barrière hémato-encéphalique et en régulant les voies de signalisation de divers neurotransmetteurs, notamment l'acétylcholine, l'acide gamma-aminobutyrique et le N-méthyl-D-aspartate . Il agit également comme un antioxydant et un anti-inflammatoire, réduisant la viscosité plasmatique et améliorant le flux sanguin cérébral .

Composés Similaires :

Pyridoxine (Vitamine B6) : Le composé parent du dichlorhydrate de pyrithioxine.

Emoxypine : Un autre agent antioxydant et neuroprotecteur.

Pirisudanol : Utilisé pour l'amélioration cognitive.

Sulbutiamine : Un dérivé synthétique de la thiamine avec des propriétés améliorant les fonctions cognitives.

Unicité : Le dichlorhydrate de pyrithioxine est unique en raison de sa liaison disulfure, qui lui permet de traverser la barrière hémato-encéphalique et d'exercer ses effets sur la fonction cérébrale. Sa double action comme antioxydant et anti-inflammatoire le distingue encore davantage des autres composés similaires .

Propriétés

IUPAC Name |

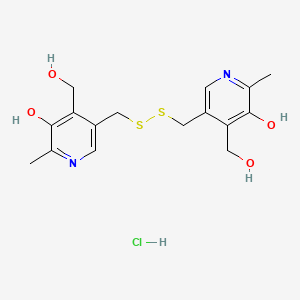

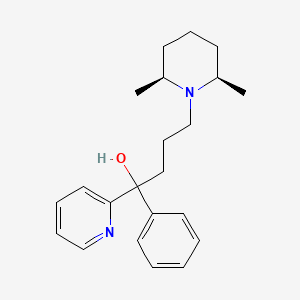

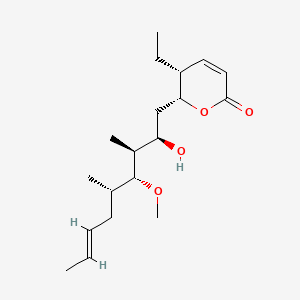

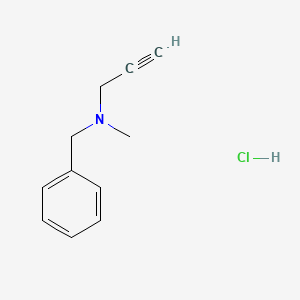

5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S2.2ClH/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;;/h3-4,19-22H,5-8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZWYHGGJOWGRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046550 | |

| Record name | Pyrithioxin dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10049-83-9 | |

| Record name | Pyrithioxin dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyritinol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

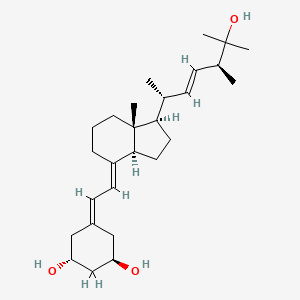

![(3S,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1678471.png)